![molecular formula C8H9ClF3N3O B2791777 5-chloro-N,N,1-trimethyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide CAS No. 321533-92-0](/img/structure/B2791777.png)
5-chloro-N,N,1-trimethyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide
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Overview
Description
5-chloro-N,N,1-trimethyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide, also known as CTP-4-C, is a heterocyclic compound that has been studied for its potential applications in scientific research. CTP-4-C has a unique structure, containing both a nitrogen and a chlorine atom, as well as a trifluoromethyl group, which makes it a useful tool for scientists. Its unique structure and properties have been used in a variety of laboratory experiments and scientific research applications.
Scientific Research Applications
5-chloro-N,N,1-trimethyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide has been used in various scientific research applications. It has been used as a ligand in the synthesis of metal complexes, such as copper, palladium, and gold complexes. It has also been used in the synthesis of organic compounds, such as cyclopropanes and cyclobutanes. In addition, this compound has been used as a catalyst in the synthesis of polymers and as a reactant in the synthesis of heterocyclic compounds.
Mechanism of Action
The mechanism of action of 5-chloro-N,N,1-trimethyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide is not fully understood. It is believed that the nitrogen and chlorine atoms in the compound interact with the metal ions in the complex, forming a coordination bond. This bond is believed to be responsible for the catalytic activity of the compound.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been extensively studied. However, it has been shown to have some effects on the activity of enzymes, such as cytochrome P450 and lipoxygenase. In addition, this compound has been shown to inhibit the growth of some cancer cell lines.
Advantages and Limitations for Lab Experiments
5-chloro-N,N,1-trimethyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide has several advantages for laboratory experiments. It is relatively inexpensive and easy to synthesize, and its structure is stable in a wide range of temperatures and pH levels. In addition, it is non-toxic and has a low vapor pressure, making it safe to handle in the lab. However, this compound is also limited in some ways. Its solubility in water and organic solvents is low, making it difficult to use in certain experiments.
Future Directions
There are several potential future directions for the use of 5-chloro-N,N,1-trimethyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide in scientific research. It could be used as a catalyst in the synthesis of pharmaceuticals and other compounds, or as a reactant in the synthesis of polymers. In addition, further research could be done to investigate its potential use as an inhibitor of enzymes and other biological targets. Finally, this compound could be used to create new materials, such as nanomaterials, for use in a variety of applications.
Synthesis Methods
5-chloro-N,N,1-trimethyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide is synthesized by reacting a 5-chloro-N,N,1-trimethyl-3-(trifluoromethyl)pyrazole-4-carboxylic acid with an amine compound. This reaction is carried out in an inert atmosphere, usually nitrogen or argon, at a temperature of 70-80°C. The reaction is usually completed in a few hours, and the product is then isolated and purified. The yield of the synthesis is usually around 95%.
properties
IUPAC Name |
5-chloro-N,N,1-trimethyl-3-(trifluoromethyl)pyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClF3N3O/c1-14(2)7(16)4-5(8(10,11)12)13-15(3)6(4)9/h1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAXFKACRAFPPRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)C(=O)N(C)C)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClF3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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